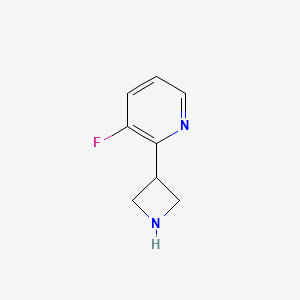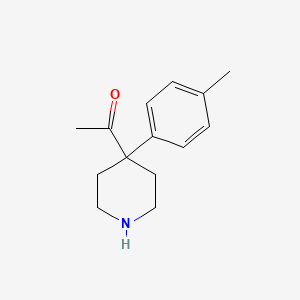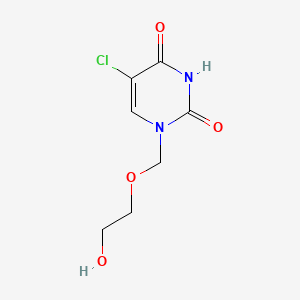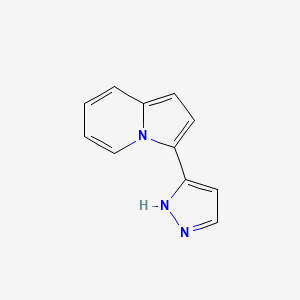
3-(1H-Pyrazol-3-yl)indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrazol-3-yl)indolizine is a heterocyclic compound that combines the structural features of both pyrazole and indolizine. These types of compounds are of significant interest in organic chemistry due to their diverse biological activities and potential applications in medicinal chemistry. The indolizine moiety is known for its aromatic stability and the pyrazole ring is recognized for its versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-alkylpyridines through oxidative coupling or transition metal-catalyzed reactions . Another approach involves the use of pyrrole and pyridine scaffolds to build the indolizine structure .
Industrial Production Methods
Industrial production of 3-(1H-Pyrazol-3-yl)indolizine may utilize scalable synthetic routes such as the Chichibabin or Scholtz reactions, which are well-established methods for constructing indolizine rings . These methods can be optimized for large-scale production by adjusting reaction conditions such as temperature, solvent, and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-3-yl)indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indolizine ring due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can introduce various functional groups onto the indolizine or pyrazole rings .
Scientific Research Applications
3-(1H-Pyrazol-3-yl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and dyes due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)indolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Indole: Known for its broad-spectrum biological activities, including antiviral and anticancer properties.
Pyrazole: Recognized for its versatility in forming derivatives with diverse biological activities.
Uniqueness
3-(1H-Pyrazol-3-yl)indolizine is unique due to its combination of the indolizine and pyrazole moieties, which provides a distinct set of chemical and biological properties. This dual structure allows for a wide range of modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)indolizine |
InChI |
InChI=1S/C11H9N3/c1-2-8-14-9(3-1)4-5-11(14)10-6-7-12-13-10/h1-8H,(H,12,13) |
InChI Key |
TZZGEJDQBKAMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


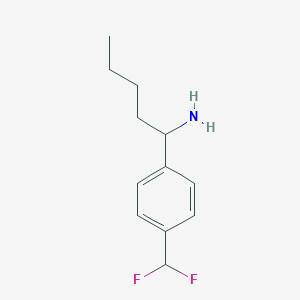
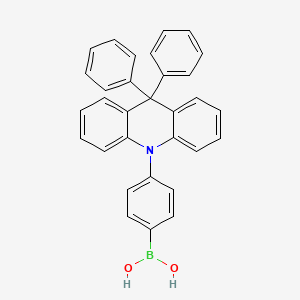
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
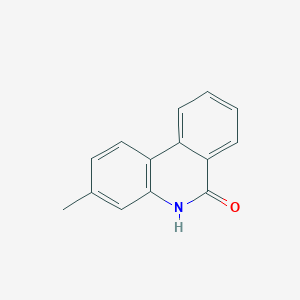
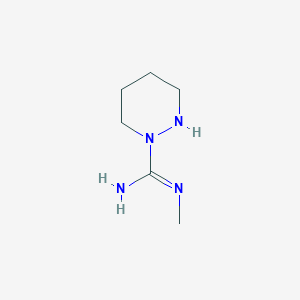
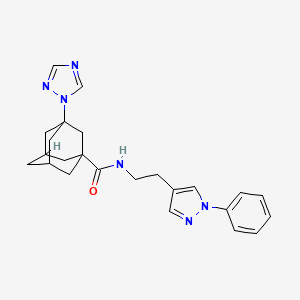
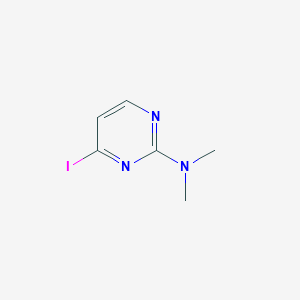
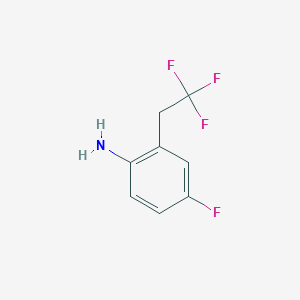
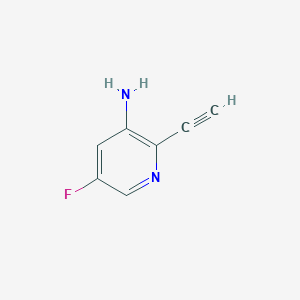
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
